N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester N-[3-[[4-(Aminomethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester is a reactant used in the preparation of carboxybenzylamino biaryls as histone deacetylase inhibitors and in the optimization of biaryl selective HDAC1&2 inhibitors.

Brand Name: Vulcanchem
CAS No.: 1003316-10-6
VCID: VC0033174
InChI: InChI=1S/C25H25ClN2O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CCl
Molecular Formula: C25H25ClN2O3
Molecular Weight: 436.936

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester

CAS No.: 1003316-10-6

Cat. No.: VC0033174

Molecular Formula: C25H25ClN2O3

Molecular Weight: 436.936

* For research use only. Not for human or veterinary use.

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester - 1003316-10-6

Specification

CAS No. 1003316-10-6
Molecular Formula C25H25ClN2O3
Molecular Weight 436.936
IUPAC Name tert-butyl N-[2-[[4-(chloromethyl)benzoyl]amino]-4-phenylphenyl]carbamate
Standard InChI InChI=1S/C25H25ClN2O3/c1-25(2,3)31-24(30)28-21-14-13-20(18-7-5-4-6-8-18)15-22(21)27-23(29)19-11-9-17(16-26)10-12-19/h4-15H,16H2,1-3H3,(H,27,29)(H,28,30)
Standard InChI Key BRBNZJSDQOEXRB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CCl

Introduction

Chemical Structure and Properties

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester possesses a complex structure that includes several key functional groups contributing to its chemical behavior and biological activity . The molecular structure incorporates a biphenyl core with specific substituents that determine its physicochemical properties and potential interactions with biological targets .

Molecular Composition and Structure

The compound is characterized by a precise molecular composition that defines its chemical identity and behavior. Its molecular formula is C25H25ClN2O3, indicating the presence of 25 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . This composition corresponds to a molecular weight of 436.93 g/mol, which places it in the mid-range of small molecule pharmaceutical compounds .

The structural arrangement features a biphenyl core (two connected benzene rings) with specific functional groups attached at particular positions. Key structural elements include:

  • A chloromethyl benzoyl group connected to the biphenyl structure through an amino linkage

  • A tert-butyl carbamate (Boc) protecting group

  • A strategically positioned amino group that serves as a reaction site for further chemical modifications

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its handling, storage, and application in research settings. These properties have been documented through scientific analysis and are summarized in the following table:

PropertyDescriptionReference
Physical StateWhite Solid
Molecular FormulaC25H25ClN2O3
Molecular Weight436.93 g/mol
SolubilitySoluble in Chloroform, Dichloromethane, Methanol
Storage ConditionRefrigeration recommended
StabilityLimited data available; protected storage advised
CAS Number1003316-10-6

The compound's solubility profile indicates compatibility with organic solvents rather than aqueous media, which is consistent with its structure containing both polar and non-polar regions . This solubility characteristic is particularly relevant for laboratory handling and for understanding its potential pharmacokinetic behavior in biological systems.

Applications in Pharmaceutical Research

N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester has gained significance in pharmaceutical research due to its specific applications in the development of compounds targeting epigenetic mechanisms .

Role in Histone Deacetylase Inhibitor Development

The compound serves as a key reactant in the preparation of carboxybenzylamino biaryls, which function as histone deacetylase (HDAC) inhibitors . HDAC inhibitors represent an important class of therapeutic agents that regulate gene expression by preventing the removal of acetyl groups from histone proteins, thereby influencing chromatin structure and accessibility for transcription.

The specific structural features of N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester make it particularly suitable for conversion into compounds that can interact with HDAC enzymes and modulate their activity . This application is documented in research literature, notably in the work by Witter et al. (2008) published in Bioorganic & Medicinal Chemistry Letters .

Development of Selective HDAC1 and HDAC2 Inhibitors

Beyond general HDAC inhibition, the compound has specific utility in the optimization of biaryl selective HDAC1 and HDAC2 inhibitors . This selectivity is crucial in targeting specific biological pathways while minimizing off-target effects, a key consideration in modern drug development.

The structural features of the compound, particularly its biphenyl core and specific substituent pattern, contribute to the selective binding properties of its derivatives to HDAC1 and HDAC2 isoforms . This selectivity is significant because different HDAC isoforms may have distinct roles in various physiological and pathological processes, making targeted inhibition a desirable therapeutic approach.

Research Context and Significance

The development and utilization of N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester must be understood within the broader context of epigenetic research and drug discovery. Histone deacetylase inhibitors have emerged as promising therapeutic agents for various conditions, including cancer, neurodegenerative disorders, and inflammatory diseases .

Connection to Epigenetic Therapeutics

The significance of this compound in pharmaceutical research stems from the growing interest in targeting epigenetic mechanisms for therapeutic intervention. By serving as a precursor to selective HDAC inhibitors, it contributes to the development of tools for studying these mechanisms and potential treatments for conditions involving dysregulated histone acetylation .

Research utilizing this compound and its derivatives has contributed to understanding structure-activity relationships in HDAC inhibition, particularly the features that confer selectivity for specific HDAC isoforms . Such knowledge is essential for developing more targeted and potentially safer therapeutic approaches.

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